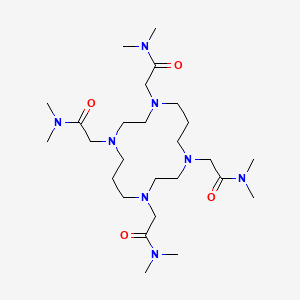
1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
描述
1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is a useful research compound. Its molecular formula is C26H52N8O4 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,4,8,11-Tetrakis(dimethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane (CAS No. 345612-68-2) is a complex organic compound notable for its potential biological activities. This compound is a derivative of tetraazacyclotetradecane and has garnered attention due to its structural properties and interactions with biological systems.
- Molecular Formula : C26H52N8O4
- Molecular Weight : 540.75 g/mol
- Structure : The compound features a macrocyclic structure that allows for unique interactions with metal ions and biological molecules.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its effects on metal ion metabolism and potential therapeutic applications.
Metal Ion Chelation
One of the significant biological activities of this compound is its ability to chelate metal ions. This property is critical in several biological processes:
- Copper Regulation : Research indicates that similar compounds can influence copper homeostasis in the brain. Dysregulation of copper levels is associated with neurodegenerative diseases such as Alzheimer's disease. Compounds that can modulate copper levels may offer neuroprotective effects by reducing oxidative stress and preventing amyloid plaque formation .
- Mechanism of Action : The chelation process involves binding metal ions through the nitrogen atoms in the macrocyclic structure. This binding can alter the bioavailability of metals and affect various biochemical pathways.
Neuroprotective Effects
A study on related compounds suggests that they may reduce copper-induced neurotoxicity by regulating copper levels in neuronal tissues. This effect could potentially mitigate the progression of neurodegenerative disorders associated with copper dysregulation .
Case Study 1: Neuroprotection in Animal Models
In a controlled study involving animal models of Alzheimer's disease, a compound structurally similar to this compound was administered. The results demonstrated:
- Decreased Amyloid Plaque Formation : Treatment resulted in significant reductions in amyloid-beta levels.
- Improved Cognitive Function : Animals receiving the treatment exhibited enhanced memory and learning capabilities compared to controls.
Case Study 2: Copper Homeostasis
Another study focused on the effects of this compound on copper metabolism:
- Copper Concentration Measurement : The compound effectively reduced copper concentrations in brain tissues.
- Oxidative Stress Markers : There was a notable decrease in markers of oxidative stress in treated subjects compared to untreated groups.
Data Table: Biological Activities and Mechanisms
属性
IUPAC Name |
N,N-dimethyl-2-[4,8,11-tris[2-(dimethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N8O4/c1-27(2)23(35)19-31-11-9-12-33(21-25(37)29(5)6)17-18-34(22-26(38)30(7)8)14-10-13-32(16-15-31)20-24(36)28(3)4/h9-22H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYUNTZPHPSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(C)C)CC(=O)N(C)C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652721 | |
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345612-68-2 | |
| Record name | N1,N1,N4,N4,N8,N8,N11,N11-Octamethyl-1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=345612-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-dimethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















